Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate
Description
Properties
IUPAC Name |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3Si/c1-8-18-15(17)13-10-9-11-14(12(13)2)19-20(6,7)16(3,4)5/h9-11H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGZBBFCCYZSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Silylation in Dichloromethane
A widely adopted method involves reacting ethyl 3-hydroxy-2-methylbenzoate with TBSCl in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0–4°C to minimize side reactions, followed by gradual warming to room temperature. For example, in the synthesis of a related TBS-protected hydroxylamine derivative, TBSCl (1.0 equiv) and Et₃N (1.1 equiv) were added to a solution of the hydroxylamine in DCM at 4°C, achieving complete silylation after 16 hours. This protocol can be adapted for phenolic substrates by adjusting stoichiometry and reaction time.
Imidazole-Mediated Silylation in Tetrahydrofuran
Alternative conditions utilize imidazole as a non-nucleophilic base in tetrahydrofuran (THF). Imidazole (2.5–3.0 equiv) and TBSCl (1.2 equiv) are combined with the phenolic starting material at 4°C, followed by stirring at room temperature. This method, demonstrated in the protection of secondary alcohols, offers higher solubility for polar substrates and reduces racemization risks in chiral centers. After quenching with aqueous sodium bicarbonate, the product is extracted into an organic solvent (e.g., MTBE) and purified via silica gel chromatography.
Esterification Strategies for Benzoate Formation
The ethyl ester moiety in this compound can be introduced either before or after silylation, depending on the stability of intermediates.
Direct Esterification of Carboxylic Acids
If the carboxylic acid precursor (3-((TBS)oxy)-2-methylbenzoic acid) is available, esterification with ethanol can be achieved via acid catalysis. Concentrated sulfuric acid (H₂SO₄, 0.1–1.0 equiv) in refluxing ethanol (78°C) for 12–24 hours typically affords the ethyl ester in high yield. For acid-sensitive substrates, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane offer a milder alternative.
Transesterification of Methyl Esters
Methyl esters, often more stable during silylation, can be transesterified to ethyl esters using ethanol and a catalytic base (e.g., sodium ethoxide). For instance, methyl 3-((TBS)oxy)-2-methylbenzoate is refluxed with excess ethanol and NaOEt (5 mol%) for 6–8 hours, yielding the ethyl ester after neutralization and extraction.
Integrated Synthetic Routes
Sequential Silylation and Esterification
A two-step approach involves first silylating 3-hydroxy-2-methylbenzoic acid followed by esterification:
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Silylation : 3-Hydroxy-2-methylbenzoic acid (1.0 equiv) is treated with TBSCl (1.2 equiv) and imidazole (3.0 equiv) in THF at 0°C for 2 hours, then stirred at room temperature for 12 hours. The crude acid is isolated by aqueous workup.
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Esterification : The silylated acid is dissolved in ethanol, and H₂SO₄ (0.5 equiv) is added. The mixture is refluxed for 24 hours, followed by concentration and purification via column chromatography (hexane:ethyl acetate = 9:1).
One-Pot Protection and Esterification
For substrates tolerant of concurrent reactions, a one-pot procedure may be employed. Ethyl 3-hydroxy-2-methylbenzoate is silylated with TBSCl (1.1 equiv) and Et₃N (1.5 equiv) in DCM at 4°C. After completion (monitored by TLC), the mixture is directly concentrated and purified, avoiding intermediate isolation.
Purification and Characterization
Column Chromatography
Silica gel chromatography using hexane:ethyl acetate gradients (95:5 to 80:20) effectively separates the target compound from unreacted starting materials and byproducts. Fractions are analyzed by thin-layer chromatography (TLC), with the product typically eluting at Rf = 0.4–0.5 (hexane:ethyl acetate = 85:15).
Crystallization
Crystallization from n-heptane or n-hexane at low temperatures (-20°C) provides high-purity material, as demonstrated in analogous TBS-protected compounds.
Spectroscopic Analysis
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¹H NMR (CDCl₃): δ 7.50–7.45 (m, 1H, ArH), 7.30–7.20 (m, 2H, ArH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.60 (s, 3H, ArCH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (s, 9H, C(CH₃)₃), 0.20 (s, 6H, Si(CH₃)₂).
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¹³C NMR (CDCl₃): δ 167.5 (C=O), 152.3 (C-O), 132.1, 128.9, 125.7, 122.4 (ArC), 61.2 (OCH₂CH₃), 25.8 (C(CH₃)₃), 21.3 (ArCH₃), 18.3 (SiC), 14.1 (OCH₂CH₃), -4.1 (Si(CH₃)₂).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoic acid.
Reduction: Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzyl alcohol.
Deprotection: Ethyl 3-hydroxy-2-methylbenzoate.
Scientific Research Applications
Synthetic Applications
1.1. Reagent in Organic Synthesis
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate serves as a protective group in organic synthesis, particularly for alcohols and phenols. The tert-butyldimethylsilyl (TBDMS) moiety can be selectively removed under mild conditions, allowing for the subsequent functionalization of the molecule without affecting other sensitive groups. This property is particularly useful in multi-step synthesis where functional group compatibility is critical.
1.2. Building Block for Complex Molecules
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for further modifications, making it a versatile building block in synthetic chemistry.
2.1. Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. Studies have shown that certain modifications to the benzoate structure can enhance efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
2.2. Inhibitors of Biological Targets
Recent studies suggest that this compound may act as an inhibitor of specific enzymes or biological pathways relevant to disease states, such as cancer or bacterial infections. For instance, similar compounds have been investigated for their ability to inhibit topoisomerases, which are crucial for DNA replication and transcription processes.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below standard thresholds. |
| Study B | Synthesis of Complex Molecules | Utilized as a key intermediate in the total synthesis of bioactive natural products, showcasing its versatility in synthetic routes. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of topoisomerase II, with promising results in reducing cell proliferation in cancer cell lines. |
Mechanism of Action
The mechanism of action of Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound is compared to three key analogs (Table 1):
Table 1: Structural Comparison of Ethyl 3-((TBDMS)oxy)-2-methylbenzoate and Analogs
Key Observations:
- Substituent Effects : The 2-methyl group in the target compound enhances steric protection of the TBDMS group, reducing unintended deprotection . In contrast, nitro () or fluoro () substituents alter electronic properties, influencing reactivity in subsequent steps (e.g., nucleophilic aromatic substitution).
- Ester Group: Ethyl esters (target compound) offer better solubility in nonpolar solvents compared to methyl esters, which are more polar .
Analog Syntheses:
- SY286058 () : Methyl ester analog synthesized via similar silylation, with fluorine introduced prior to protection.
- 2-(2-Nitrophenoxy)ethyl ester (): Involves coupling 3-((TBDMS)oxy)benzoic acid with 2-nitrophenoxy ethanol, highlighting versatility in ester functionalization.
Yield and Purity:
Stability and Reactivity
- TBDMS Stability : The TBDMS group is stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF) .
- Ester Hydrolysis : Ethyl esters are more resistant to hydrolysis than methyl esters under basic conditions, making them preferable for prolonged reactions .
- Substituent Reactivity : The nitro group in ’s analog facilitates reduction to amines (e.g., using iron/HCl; ), whereas the methyl group in the target compound is inert under most conditions.
Biological Activity
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety, which is modified by a tert-butyldimethylsilyl (TBDMS) group. This modification can enhance the compound's stability and solubility, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 12.5 μg/mL, indicating potent antimicrobial effects .
Antiparasitic Activity
Another area of interest is the antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Compounds structurally related to this compound have been explored for their inhibitory effects on this parasite. In particular, novel compound classes have demonstrated good cell-based activity against P. falciparum, suggesting potential therapeutic applications in treating malaria .
Cytotoxicity and Safety Profile
The safety profile of this compound is critical for its application in medicinal chemistry. Studies on similar compounds indicate that while they exhibit antimicrobial and antiparasitic activities, their cytotoxicity remains relatively low. For example, some derivatives showed IC50 values against human liver cells that were significantly higher than their effective concentrations against pathogens, highlighting a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
A study investigating various benzoate derivatives demonstrated that this compound exhibited notable antimicrobial activity against clinical strains of bacteria. The study utilized a range of bacterial strains and determined MIC values using standard broth microdilution methods.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| TBDMS-Benzoate | 1.56 | Staphylococcus aureus (MSSA) |
| TBDMS-Benzoate | 12.5 | Staphylococcus aureus (MRSA) |
This table illustrates the compound's effectiveness compared to established antibiotics.
Case Study 2: Antiparasitic Potential
Research focusing on antiparasitic activities revealed that structurally similar compounds inhibited the growth of P. falciparum effectively. The following table summarizes the findings:
| Compound Class | IC50 (μM) | Target Organism |
|---|---|---|
| Class A | 23.6 | Plasmodium falciparum |
| Class B | 0.79 | Plasmodium falciparum |
These results indicate promising avenues for further development in malaria treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate, and how is its structure confirmed?
- Methodology : The compound is synthesized via silylation of the hydroxyl group using tert-butyldimethylsilyl (TBS) reagents (e.g., TBS-Cl) under anhydrous conditions. Key steps include:
- Protection of the hydroxyl group at the 3-position of 2-methylbenzoic acid derivatives.
- Esterification of the carboxylic acid group using ethanol under acid catalysis.
- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product as a colorless oil .
- Structural Confirmation :
- 1H/13C NMR : Peaks for the TBS group (δ ~0.1–0.2 ppm for Si-CH3), aromatic protons (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~165–170 ppm in 13C NMR).
- HR-MS : Exact mass matching the molecular formula (C17H28O3Si) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use moisture-free conditions (argon/nitrogen atmosphere) due to the hydrolytic sensitivity of the TBS group.
- Storage : Store at –20°C in sealed vials with desiccants. Avoid prolonged exposure to acidic/basic environments, which can cleave the silyl ether .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectral data during characterization?
- Issue : Overlapping NMR signals or unexpected HR-MS adducts.
- Resolution :
- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons to resolve aromatic or ester group ambiguities.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at specific positions) to simplify spectral interpretation .
- Control Experiments : Compare with spectra of intermediates (e.g., unprotected precursor) to confirm successful silylation .
Q. How does the TBS group influence reaction outcomes in multi-step syntheses?
- Role : The TBS group acts as a temporary hydroxyl protector, enabling selective functionalization at other positions (e.g., ester hydrolysis or alkylation).
- Case Study : In deuterated analogs (e.g., Ethyl 3-((TBS)oxy)-2-methylbenzoate-4-d), the TBS group remains intact during hydrogenation or trifluoroacetylation steps, ensuring regioselectivity .
Q. What are the mechanistic insights into TBS cleavage under varying conditions?
- Acidic Conditions : TBS ethers cleave with trifluoroacetic acid (TFA) or HF-pyridine, forming silanol byproducts.
- Basic Conditions : Stable under mild bases (e.g., NaHCO3) but degrade in strong bases (e.g., KOH/MeOH).
- Kinetic Studies : Monitor cleavage rates via LC-MS or in situ IR to optimize deprotection protocols .
Q. How is this compound utilized in fragment-based drug discovery?
- Application : Serves as a building block for protein-protein interaction inhibitors (e.g., WDR5 inhibitors).
- Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
